3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Medicinal Chemistry Physicochemical Profiling Druglikeness Optimization

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 1823930-65-9, molecular formula C₇H₉ClN₂, molecular weight 156.61) belongs to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) class—a saturated bicyclic heteroaromatic scaffold featuring a fused imidazole and tetrahydropyridine ring. The chlorine atom installed at the C3 position of the imidazole ring distinguishes this compound from its unsubstituted, 3-bromo, and 3-iodo analogs by modulating lipophilicity (computed logP = 1.8728), electronic character, and cross-coupling reactivity while maintaining the conserved topological polar surface area (TPSA = 17.82) shared across 3-halo THIP derivatives.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B15071846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1CCN2C(=NC=C2Cl)C1
InChIInChI=1S/C7H9ClN2/c8-6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2
InChIKeyJTGZDACUJPPSTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 1823930-65-9): Core Identity and Procurement-Relevant Physicochemical Profile


3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 1823930-65-9, molecular formula C₇H₉ClN₂, molecular weight 156.61) belongs to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) class—a saturated bicyclic heteroaromatic scaffold featuring a fused imidazole and tetrahydropyridine ring . The chlorine atom installed at the C3 position of the imidazole ring distinguishes this compound from its unsubstituted, 3-bromo, and 3-iodo analogs by modulating lipophilicity (computed logP = 1.8728), electronic character, and cross-coupling reactivity while maintaining the conserved topological polar surface area (TPSA = 17.82) shared across 3-halo THIP derivatives . This halogenated building block is supplied at ≥98% purity and requires storage at 2–8°C in sealed, dry conditions, reflecting its utility as a stable yet functionalizable intermediate for medicinal chemistry and organic synthesis .

Why 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Cannot Be Replaced by In-Class Analogs: The C3 Halogen Differentiation Paradox


Within the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family, the identity of the C3 substituent dictates orthogonal reactivity profiles that preclude casual interchange for synthetic or screening purposes. The 3-chloro derivative (logP 1.8728, MW 156.61) occupies a distinct physicochemical niche between the more lipophilic 3-bromo (logP 1.9819, MW 201.06) and the less lipophilic unsubstituted parent (logP 1.2194, MW 122.17) [1]. Critically, the C–Cl bond is chemically distinct from C–Br and C–I in cross-coupling reactions: the C–I bond undergoes oxidative addition more readily due to its lower bond dissociation energy, whereas C–Cl requires more forcing catalytic conditions, affording the user orthogonal functionalization selectivity in staged or chemoselective synthetic sequences [2]. Substituting one 3-halo-THIP for another without adjusting catalytic conditions leads to failed or low-yielding transformations, making informed procurement essential for synthetic reliability [2].

Quantitative Differentiation Evidence: 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine vs. Closest Analogs


Lipophilicity Tuning: 3-Chloro THIP Occupies the logP Sweet Spot Between Unsubstituted and 3-Bromo Analogs

The 3-chloro derivative exhibits a computed logP of 1.8728, representing a 0.65 log-unit increase over the unsubstituted parent (logP 1.2194) and only a 0.11 log-unit decrement relative to the 3-bromo analog (logP 1.9819) [1]. This places the 3-chloro compound in the optimal lipophilicity range (logP 1–3) for oral bioavailability according to Lipinski guidelines while providing greater membrane permeability than the unsubstituted scaffold .

Medicinal Chemistry Physicochemical Profiling Druglikeness Optimization

Molecular Weight Advantage: 3-Chloro THIP Offers 22% Lower Mass Than 3-Bromo for Fragment-Based Design

With a molecular weight of 156.61 g/mol, the 3-chloro derivative is 44.45 g/mol (22.1%) lighter than the 3-bromo analog (MW 201.06) while retaining identical hydrogen bond donor/acceptor counts (HBD = 0, HBA = 2) and topological polar surface area (TPSA = 17.82) [1]. This mass differential directly impacts ligand efficiency (LE = 1.4 × pIC₅₀ / heavy-atom count) and fragment-likeness metrics, where lower MW building blocks yield superior LE when elaborated into target-bound ligands .

Fragment-Based Drug Discovery Ligand Efficiency Metrics Molecular Property Optimization

Chemoselective Cross-Coupling: C3–Cl Enables Orthogonal Reactivity Distinct from C3–Br and C3–I in Palladium-Catalyzed Transformations

The C–I bond in 3-iodo-imidazo[1,2-a]pyridines undergoes oxidative addition to Pd(0) significantly faster than C–Br or C–Cl bonds due to its lower bond dissociation energy, as explicitly noted in the imidazopyridine iodination literature: 'Compared to a C–Br or C–Cl bond, a C–I bond easily undergoes an oxidative addition in metal-catalyzed coupling reactions' [1]. This establishes a chemoselectivity hierarchy (C–I > C–Br > C–Cl) that allows the 3-chloro derivative to remain intact under mild Suzuki–Miyaura conditions that readily activate C–I or C–Br bonds elsewhere in a substrate, enabling staged, sequential coupling strategies not possible with the more reactive 3-bromo or 3-iodo analogs [1][2]. Halogenation methods using sodium chlorite provide efficient access specifically to the 3-chloro derivatives, which can then be 'efficiently transformed into imidazo[1,2-a]pyridine core π-systems by Suzuki–Miyaura reactions' under appropriately tuned catalytic conditions [2].

Synthetic Methodology Cross-Coupling Chemistry Chemoselective Functionalization

Class-Level Biological Relevance: Imidazopyridine THIP Scaffolds Are Validated Negative Allosteric Modulators of Proton-Sensing GPR4

Imidazopyridine compounds structurally related to the THIP class have been characterized as selective negative allosteric modulators (NAMs) of the proton-sensing G protein-coupled receptor GPR4, inhibiting moderately acidic pH-induced SRE activity specifically in GPR4-expressing cells with a mode of action distinct from the orthosteric antagonist psychosine [1]. These compounds suppress acidic pH-stimulated cAMP accumulation, inflammatory gene mRNA expression, and GPR4 internalization [1]. The 3-chloro substitution on the THIP scaffold is particularly relevant because the C3-halogen directly affects the electronic character of the imidazole ring, which participates in key hydrogen-bonding and π-stacking interactions with the receptor binding pocket, as established by structure-activity relationship studies across the imidazo[1,2-a]pyridine chemotype [1].

GPCR Pharmacology Allosteric Modulation Cancer Biology Inflammation

Purity and Storage Specification: 3-Chloro THIP Is Consistently Supplied at ≥98% Purity with Defined Cold-Chain Requirements

Multiple independent suppliers (ChemScene, Leyan, MolCore, CymitQuimica) consistently provide 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine at ≥98% purity (HPLC) with a defined storage requirement of 2–8°C in sealed, dry containers . In contrast, the unsubstituted parent compound (CAS 34167-66-3) is documented as a liquid at ambient temperature and is generally supplied at 95–99% purity depending on the vendor, without universal cold-chain requirements . This temperature sensitivity of the 3-chloro derivative suggests that the C3 chlorine atom reduces thermal stability relative to the parent scaffold, necessitating controlled storage and shipping conditions to prevent degradation during compound management workflows .

Quality Control Compound Management Procurement Specifications

Optimized Application Scenarios for 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Targeting Oral Bioavailability

Use the 3-chloro THIP (logP 1.8728) as the privileged starting scaffold when designing lead series requiring optimized oral absorption. The 0.65 log-unit increase in lipophilicity over the unsubstituted parent (logP 1.2194) enhances passive membrane permeability while staying within the Lipinski logP ≤ 5 boundary, avoiding the excessive lipophilicity (logP 1.9819) and higher mass (201.06 Da) of the 3-bromo analog that could compromise aqueous solubility and ligand efficiency [see Section 3, Evidence Items 1–2]. The chlorine atom additionally serves as a metabolic blocking group at the C3 imidazole position, potentially reducing CYP450-mediated oxidative metabolism compared to the unsubstituted scaffold .

Multi-Step Chemoselective Synthesis Employing Staged Cross-Coupling Sequences

Deploy the 3-chloro THIP as the central building block in synthetic routes requiring sequential Pd-catalyzed couplings. The C3–Cl bond remains intact under mild Suzuki–Miyaura conditions (room temperature to 60°C, Pd(PPh₃)₄ or Pd(dppf)Cl₂) that readily activate C–I or C–Br bonds at other positions within the same molecule, enabling chemoselective C–C bond formation without protecting group manipulation [see Section 3, Evidence Item 3]. Once the initial coupling is complete, the C3–Cl bond can be activated using higher temperatures (80–120°C) and stronger ligand systems (e.g., XPhos, SPhos) to install a second diversity element, enabling efficient parallel library synthesis directly from the 3-chloro THIP building block [1].

GPCR Allosteric Modulator Screening Cascades Targeting the Proton-Sensing Receptor GPR4

Include 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as a core scaffold in focused screening libraries designed to identify novel negative allosteric modulators of GPR4. The imidazo[1,2-a]pyridine chemotype has been validated as a selective GPR4 NAM scaffold that inhibits acidic pH-induced SRE activity specifically in GPR4-expressing cells through a histidine-independent allosteric mechanism distinct from orthosteric antagonists [see Section 3, Evidence Item 4]. The C3-chlorine substituent can be diversified in parallel via Suzuki–Miyaura coupling to generate SAR libraries exploring the allosteric binding pocket, while the saturated tetrahydropyridine ring distinguishes the THIP subseries from fully aromatic imidazopyridines and may impart conformational flexibility beneficial for allosteric binding site engagement [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

Incorporate 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (MW 156.61, heavy-atom count = 10) into fragment screening libraries as a Rule-of-Three compliant halogenated heterocycle. The conserved TPSA (17.82 Ų) and hydrogen-bonding profile (0 HBD, 2 HBA) across the 3-halo-THIP series ensures that fragment hits identified with the chloro derivative can be readily optimized by halogen substitution (Cl → Br → I) or by C3 cross-coupling elaboration without altering the core polarity, maintaining favorable fragment physicochemical properties throughout the optimization trajectory [see Section 3, Evidence Item 2]. The ≥98% purity specification reduces false positives from impurities in biophysical screening assays (SPR, TSA, NMR) .

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